molecular formula C15H23NO2 B1399823 N-(2-ethylhexyl)-2-hydroxybenzamide CAS No. 81957-23-5

N-(2-ethylhexyl)-2-hydroxybenzamide

Cat. No. B1399823
CAS RN: 81957-23-5
M. Wt: 249.35 g/mol
InChI Key: DOMCZOJLIRYAJT-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-hydroxybenzamide, also known as 2-ethylhexyl-2-hydroxybenzoate or EHBA, is a synthetic organic compound used as an intermediate in the synthesis of a variety of chemicals, such as surfactants, dyes, and drugs. It is also used as an additive in various industrial and consumer products, including cosmetics, pharmaceuticals, and food. EHBA is a white, odorless solid with a melting point of approximately 70°C. It is soluble in both water and organic solvents, and is relatively stable under normal storage conditions.

Scientific Research Applications

  • Intramolecular vs. Intermolecular Hydrogen Bonding : A study investigated the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in 2-hydroxy-N,N-diethylbenzamide, a compound structurally similar to N-(2-ethylhexyl)-2-hydroxybenzamide. The research, using methods like UV-Vis, NMR, and IR, provided insights into the compound's interaction with its environment (Majewska et al., 2009).

  • Synthesis of Antimicrobial Derivatives : Another study focused on synthesizing 2-amino-N-hydroxybenzamide derivatives and testing their antimicrobial properties. These compounds demonstrated antibacterial and antifungal activities, showcasing their potential in combating microbial infections (Mahesh et al., 2015).

  • Histone Deacetylase Inhibitors : N-hydroxybenzamides have been explored as potent histone deacetylase inhibitors, with implications in cancer treatment. Certain compounds exhibited significant growth inhibitions against tumor cells and improved water solubility, making them promising candidates for further development as anticancer agents (Maeda et al., 2004).

  • Synthesis from Natural Oils : Research on the synthesis of N,N-diethyl-2-hydroxybenzamide using methyl salicylate from gandapura oil demonstrates the compound's potential for natural sourcing and applications in various fields, including pharmaceuticals (Suratmo et al., 2013).

  • Gas-Phase Electron Diffraction Studies : The molecular structures of 2-hydroxybenzamide and its derivatives were determined in the gas phase using electron diffraction, contributing to our understanding of these compounds at the molecular level (Aarset et al., 2013).

  • Antimicrobial Activity and QSAR Evaluation : A study on 2-hydroxybenzamide derivatives assessed their antimicrobial activity and established quantitative structure-biological activity relationships. This research can guide the development of more effective antimicrobial agents (Ienascu et al., 2008).

properties

IUPAC Name

N-(2-ethylhexyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-5-8-12(4-2)11-16-15(18)13-9-6-7-10-14(13)17/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCZOJLIRYAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293243
Record name N-(2-Ethylhexyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81957-23-5
Record name N-(2-Ethylhexyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81957-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylhexyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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